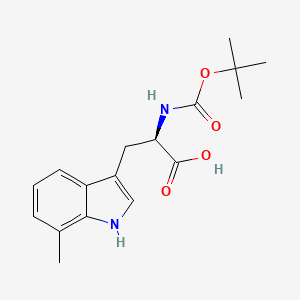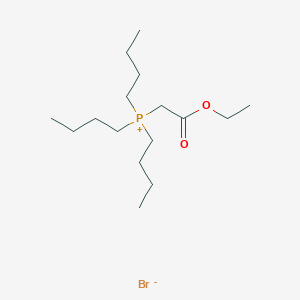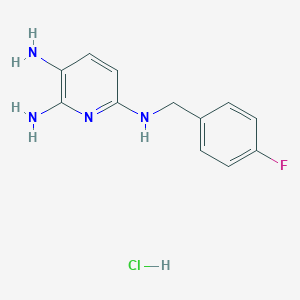
N2-(4-fluorobenzyl)pyridine-2,5,6-triamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N2-(4-fluorobenzyl)pyridine-2,5,6-triamine hydrochloride is a chemical compound with the molecular formula C12H13FN4·HCl It is a derivative of pyridine, a basic heterocyclic organic compound, and contains a fluorobenzyl group attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-fluorobenzyl)pyridine-2,5,6-triamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-2,5,6-triamine and 4-fluorobenzyl chloride.
Reaction Conditions: The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), under reflux conditions. A base, such as potassium carbonate, is used to facilitate the reaction.
Procedure: Pyridine-2,5,6-triamine is dissolved in DMF, and 4-fluorobenzyl chloride is added dropwise. The mixture is heated under reflux for several hours.
Purification: The reaction mixture is cooled, and the product is isolated by filtration or extraction. The crude product is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Continuous Flow Systems: Continuous flow systems may be employed to improve efficiency and yield.
Purification Techniques: Advanced purification techniques, such as chromatography and crystallization, are used to obtain high-purity products.
化学反应分析
Types of Reactions
N2-(4-fluorobenzyl)pyridine-2,5,6-triamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the fluorobenzyl group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.
Complex Formation: The compound can form complexes with metal ions, which may be useful in catalysis and materials science.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Substitution Reactions: Products with different substituents on the benzyl group.
Oxidation: Oxidized derivatives with altered nitrogen oxidation states.
Reduction: Reduced derivatives with different hydrogenation levels.
科学研究应用
N2-(4-fluorobenzyl)pyridine-2,5,6-triamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials.
Catalysis: It can act as a ligand in metal-catalyzed reactions, enhancing the efficiency and selectivity of the catalysts.
Biological Studies: The compound is investigated for its interactions with biological molecules and potential therapeutic effects.
作用机制
The mechanism of action of N2-(4-fluorobenzyl)pyridine-2,5,6-triamine hydrochloride involves its interaction with specific molecular targets. The fluorobenzyl group enhances its binding affinity to certain enzymes or receptors, leading to:
Inhibition or Activation: The compound may inhibit or activate specific enzymes, affecting biochemical pathways.
Signal Transduction: It can modulate signal transduction pathways, influencing cellular responses.
Binding to DNA/RNA: The compound may bind to nucleic acids, affecting gene expression and protein synthesis.
相似化合物的比较
Similar Compounds
N6-(4-fluorobenzyl)pyridine-2,3,6-triamine: A closely related compound with similar structural features.
2-fluoropyridine: A simpler fluorinated pyridine derivative.
4-fluorobenzylamine: A compound with a similar fluorobenzyl group but different core structure.
Uniqueness
N2-(4-fluorobenzyl)pyridine-2,5,6-triamine hydrochloride is unique due to its specific substitution pattern on the pyridine ring and the presence of the fluorobenzyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
属性
分子式 |
C12H14ClFN4 |
|---|---|
分子量 |
268.72 g/mol |
IUPAC 名称 |
6-N-[(4-fluorophenyl)methyl]pyridine-2,3,6-triamine;hydrochloride |
InChI |
InChI=1S/C12H13FN4.ClH/c13-9-3-1-8(2-4-9)7-16-11-6-5-10(14)12(15)17-11;/h1-6H,7,14H2,(H3,15,16,17);1H |
InChI 键 |
AIDBSDDTPIAOSD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CNC2=NC(=C(C=C2)N)N)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


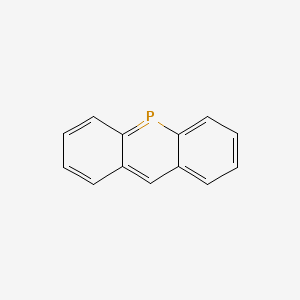
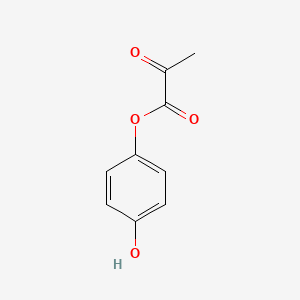
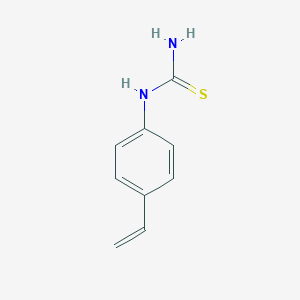
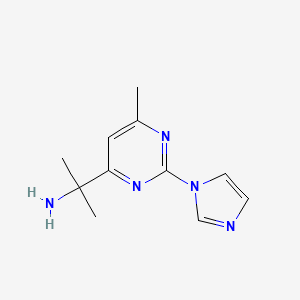
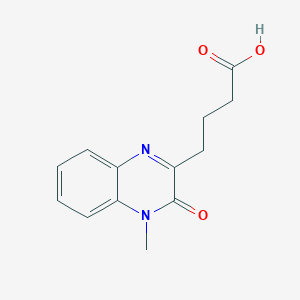

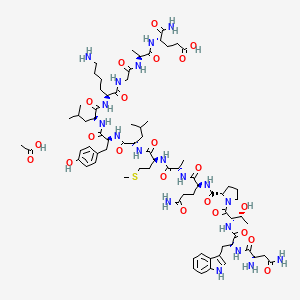

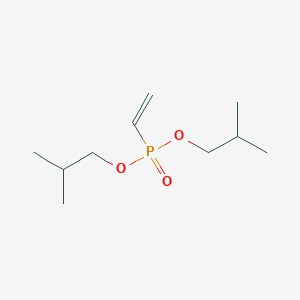
![N-[(2S)-2-(N-[(2R)-2-amino-3-phenylpropanoyl]-4-nitroanilino)-5-(diaminomethylideneamino)pentanoyl]piperidine-2-carboxamide;dihydrochloride](/img/structure/B14752766.png)
